molecular formula C14H18N3Na3O10Zn B1238124 Trisodium Zinc DTPA CAS No. 11082-38-5

Trisodium Zinc DTPA

Katalognummer: B1238124
CAS-Nummer: 11082-38-5
Molekulargewicht: 522.7 g/mol
InChI-Schlüssel: HVASDHJNLYRZEA-UHFFFAOYSA-I
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentetate Zinc Trisodium is the trisodium salt form of zinc diethylene triamine pentaacetate (Zn-DTPA or pentetate zinc) with chelating activity. Upon administration, Zn-DTPA loses the Zn ion to form stable chelates with metal ions because DTPA has a higher affinity for heavy metal ions than for Zn ions. Specifically, this agent is able to bind to and form strong complexes with the radioactive plutonium, americium, and cerium after internal contamination. The formation of these heavy metal chelates enhances radionuclide excretion.
An iron chelating agent with properties like EDETIC ACID. DTPA has also been used as a chelator for other metals, such as plutonium.
See also: Pentetic Acid (has active moiety);  Zinc Cation (has active moiety).

Wissenschaftliche Forschungsanwendungen

Chelation Therapy in Heavy Metal Poisoning

Trisodium Zinc DTPA (Diethylenetriaminepentaacetic Acid) is prominently used in chelation therapy for heavy metal poisoning. It has been studied for its efficacy in cadmium intoxication in rats, where it was found that when supplemented during treatment with DTPA, it significantly reduced cadmium concentration in liver and kidneys (Flora, Gubrelay, Kannan, & Mathur, 1998). Additionally, in cases of lead poisoning, this compound has demonstrated the ability to reduce lead concentration in blood, brain, and bones, while increasing lead content in urine, thereby promoting lead excretion in poisoned mice (Shu, 2011).

Analytical Methods for Detection

This compound has been the subject of analytical studies to determine its concentration in solutions. Spectrophotometric methods have been developed for this purpose, such as the use of excess ferric ion to form blood-red complexes, allowing for the quantification of DTPA in acidic solutions (Mei, 1992).

Comparison with Other Chelating Agents

Research comparing this compound with other chelating agents like Ca-DTPA has been conducted. It was found that Zn-DTPA might be safer than Ca-DTPA for certain applications, such as in cases where calcium chelate can have toxic side effects, particularly in pregnant subjects (Fisher, Mays, & Taylor, 1975).

Treatment for Gadolinium Deposition Disease

In the context of gadolinium deposition disease, a study reported the use of this compound in symptomatic patients, demonstrating its effectiveness in increasing urine content of gadolinium and providing symptomatic improvement (Semelka, Ramalho, Jay, Hickey, & Hickey, 2018).

Eigenschaften

Zn-DTPA forms stable chelates with metal ions by exchanging zinc for a metal of greater binding capacity. The radioactive chelates are then excreted by glomerular filtration into the urine. In animal studies, Zn-DTPA forms less stable chelates with uranium and neptunium in vivo resulting in deposition of these elements in tissues including the bone. Zn-DTPA treatments are not expected to be effective for uranium and neptunium. Radioactive iodine is not bound by DTPA.

11082-38-5

Molekularformel

C14H18N3Na3O10Zn

Molekulargewicht

522.7 g/mol

IUPAC-Name

trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C14H23N3O10.3Na.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;3*+1;+2/p-5

InChI-Schlüssel

HVASDHJNLYRZEA-UHFFFAOYSA-I

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2]

Kanonische SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2]

11082-38-5

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisodium Zinc DTPA
Reactant of Route 2
Trisodium Zinc DTPA
Reactant of Route 3
Trisodium Zinc DTPA
Reactant of Route 4
Trisodium Zinc DTPA
Reactant of Route 5
Trisodium Zinc DTPA
Reactant of Route 6
Trisodium Zinc DTPA

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.